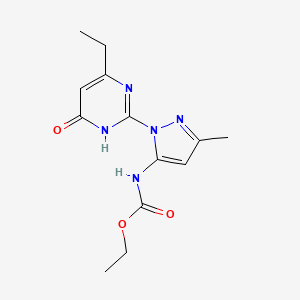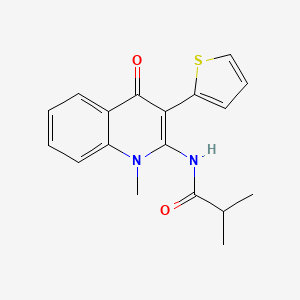
2-methyl-N-(1-methyl-4-oxo-3-thiophen-2-ylquinolin-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-(1-methyl-4-oxo-3-thiophen-2-ylquinolin-2-yl)propanamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is an important signaling molecule in B cells, which are a type of immune cell that produces antibodies to fight infections. TAK-659 has been shown to have potential therapeutic applications in the treatment of various diseases, including autoimmune disorders and certain types of cancer.
Mecanismo De Acción
2-methyl-N-(1-methyl-4-oxo-3-thiophen-2-ylquinolin-2-yl)propanamide binds to the active site of BTK and inhibits its activity, leading to a reduction in downstream signaling pathways that are important for B cell activation and proliferation. This results in a reduction in the production of antibodies and a decrease in B cell proliferation, which can be beneficial in the treatment of autoimmune disorders and certain types of cancer.
Biochemical and Physiological Effects:
2-methyl-N-(1-methyl-4-oxo-3-thiophen-2-ylquinolin-2-yl)propanamide has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to its inhibitory effects on BTK, 2-methyl-N-(1-methyl-4-oxo-3-thiophen-2-ylquinolin-2-yl)propanamide has also been shown to inhibit other kinases that are involved in B cell signaling, including AKT and ERK. 2-methyl-N-(1-methyl-4-oxo-3-thiophen-2-ylquinolin-2-yl)propanamide has also been shown to induce apoptosis (programmed cell death) in B cells, which can be beneficial in the treatment of certain types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-methyl-N-(1-methyl-4-oxo-3-thiophen-2-ylquinolin-2-yl)propanamide is its specificity for BTK, which reduces the risk of off-target effects. 2-methyl-N-(1-methyl-4-oxo-3-thiophen-2-ylquinolin-2-yl)propanamide has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, like all experimental drugs, 2-methyl-N-(1-methyl-4-oxo-3-thiophen-2-ylquinolin-2-yl)propanamide has some limitations. For example, it may have limited efficacy in certain patient populations, and its safety profile may need to be further evaluated in clinical trials.
Direcciones Futuras
There are several potential future directions for research on 2-methyl-N-(1-methyl-4-oxo-3-thiophen-2-ylquinolin-2-yl)propanamide. One area of interest is the use of 2-methyl-N-(1-methyl-4-oxo-3-thiophen-2-ylquinolin-2-yl)propanamide in combination with other drugs, such as immune checkpoint inhibitors or chemotherapy, to enhance its therapeutic efficacy. Another area of interest is the development of biomarkers that can predict response to 2-methyl-N-(1-methyl-4-oxo-3-thiophen-2-ylquinolin-2-yl)propanamide, which could help to identify patients who are most likely to benefit from the drug. Finally, further research is needed to evaluate the safety and efficacy of 2-methyl-N-(1-methyl-4-oxo-3-thiophen-2-ylquinolin-2-yl)propanamide in clinical trials, which will be necessary before the drug can be approved for use in patients.
Métodos De Síntesis
The synthesis of 2-methyl-N-(1-methyl-4-oxo-3-thiophen-2-ylquinolin-2-yl)propanamide involves several steps, starting with the reaction of 2-chloro-N-(1-methyl-4-oxo-3-thiophen-2-ylquinolin-2-yl)propanamide with methylmagnesium bromide to form the corresponding Grignard reagent. This intermediate is then reacted with 2-methyl-2-oxazoline to form the final product, 2-methyl-N-(1-methyl-4-oxo-3-thiophen-2-ylquinolin-2-yl)propanamide. The synthesis of 2-methyl-N-(1-methyl-4-oxo-3-thiophen-2-ylquinolin-2-yl)propanamide has been described in detail in several scientific publications.
Aplicaciones Científicas De Investigación
2-methyl-N-(1-methyl-4-oxo-3-thiophen-2-ylquinolin-2-yl)propanamide has been extensively studied in preclinical models of various diseases, including rheumatoid arthritis, lupus, and multiple myeloma. In these studies, 2-methyl-N-(1-methyl-4-oxo-3-thiophen-2-ylquinolin-2-yl)propanamide has been shown to inhibit B cell activation and proliferation, leading to a reduction in disease symptoms. 2-methyl-N-(1-methyl-4-oxo-3-thiophen-2-ylquinolin-2-yl)propanamide has also been shown to have potential therapeutic applications in the treatment of certain types of cancer, including chronic lymphocytic leukemia and mantle cell lymphoma.
Propiedades
IUPAC Name |
2-methyl-N-(1-methyl-4-oxo-3-thiophen-2-ylquinolin-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-11(2)18(22)19-17-15(14-9-6-10-23-14)16(21)12-7-4-5-8-13(12)20(17)3/h4-11H,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZUXSUXHQNEHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C(=O)C2=CC=CC=C2N1C)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[1-(4-methoxybenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2608079.png)
![N-(2-{[2-(4-bromophenyl)-1H-indol-3-yl]thio}ethyl)-2-furamide](/img/structure/B2608081.png)
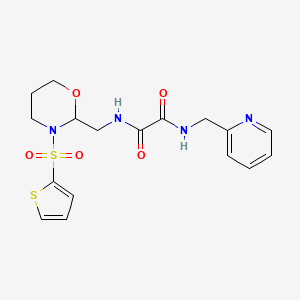


![(E)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-4,4,5,5,5-pentafluoropent-1-en-3-one](/img/structure/B2608090.png)
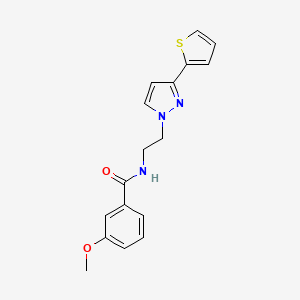
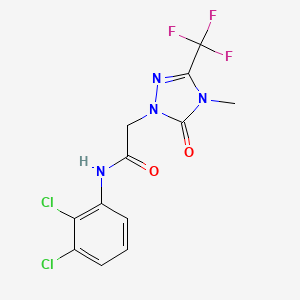

![3-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2608094.png)
![[5-(4-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 4-chlorobenzoate](/img/structure/B2608097.png)
![2-(4-Fluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide](/img/structure/B2608098.png)
![4-(4-Fluorobenzoyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2608099.png)
